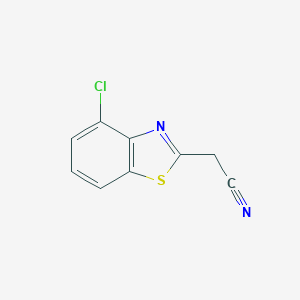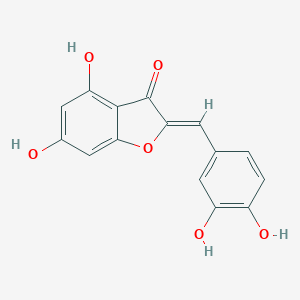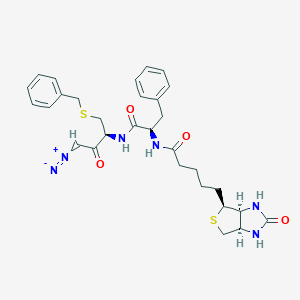
Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane is a chemical compound that is commonly used in scientific research. It is a diazomethane-based crosslinker that is used to study protein-protein interactions, protein structure, and enzyme catalysis.
作用機序
The mechanism of action of Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane is based on the diazomethane group. The diazomethane group is a highly reactive electrophile that reacts with nucleophiles, such as amino acids, to form covalent bonds. When Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane is added to a protein sample, the diazomethane group reacts with the amino acids in the protein to form covalent bonds, crosslinking the proteins together.
Biochemical and Physiological Effects:
Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane does not have any known biochemical or physiological effects. It is used solely as a research tool and is not intended for use as a drug or therapeutic agent.
実験室実験の利点と制限
The advantages of using Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane in lab experiments are that it is a highly reactive and specific crosslinker that can be used to study protein-protein interactions, protein structure, and enzyme catalysis. It is also relatively easy to synthesize and purify. The limitations of using Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane in lab experiments are that it can be toxic and carcinogenic if not handled properly. It is also relatively expensive compared to other crosslinkers.
将来の方向性
There are several future directions for the use of Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane in scientific research. One direction is the development of new diazomethane-based crosslinkers that are more specific and less toxic than Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane. Another direction is the use of Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane in combination with other crosslinkers and techniques, such as mass spectrometry, to study protein-protein interactions and protein structure in more detail. Finally, Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane could be used to study enzyme catalysis in more detail by crosslinking different parts of the enzyme together.
合成法
Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane is synthesized using a multistep process that involves the reaction of biotin-NHS ester with protected amino acids and diazomethane. The protected amino acids used in the synthesis are phenylalanine and S-benzylcysteine. The diazomethane is generated in situ using a diazomethane generator. The final product is purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane is commonly used in scientific research to study protein-protein interactions, protein structure, and enzyme catalysis. It is used to crosslink proteins together, which allows researchers to study the interactions between them. It is also used to study the structure of proteins by crosslinking different parts of the protein together. In addition, it is used to study enzyme catalysis by crosslinking the enzyme with its substrate.
特性
CAS番号 |
153512-31-3 |
|---|---|
製品名 |
Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane |
分子式 |
C30H36N6O4S2 |
分子量 |
608.8 g/mol |
IUPAC名 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(2R)-1-[[(2S)-1-benzylsulfanyl-4-diazo-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide |
InChI |
InChI=1S/C30H36N6O4S2/c31-32-16-25(37)23(18-41-17-21-11-5-2-6-12-21)34-29(39)22(15-20-9-3-1-4-10-20)33-27(38)14-8-7-13-26-28-24(19-42-26)35-30(40)36-28/h1-6,9-12,16,22-24,26,28H,7-8,13-15,17-19H2,(H,33,38)(H,34,39)(H2,35,36,40)/t22-,23-,24+,26+,28+/m1/s1 |
InChIキー |
QWCPPSVOHKGMNI-KKDGGHHKSA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CSCC4=CC=CC=C4)/C(=C/[N+]#N)/[O-])NC(=O)N2 |
SMILES |
C1C2C(C(S1)CCCCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CSCC4=CC=CC=C4)C(=O)C=[N+]=[N-])NC(=O)N2 |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CSCC4=CC=CC=C4)C(=O)C=[N+]=[N-])NC(=O)N2 |
同義語 |
iotin-Phe-Cys(SBzyl)-CHN2 biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methylbenzo[d]isoxazol-6-amine](/img/structure/B138811.png)

![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B138814.png)

![8-[(S)-Hydroxy[4-benzyloxyphenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B138816.png)


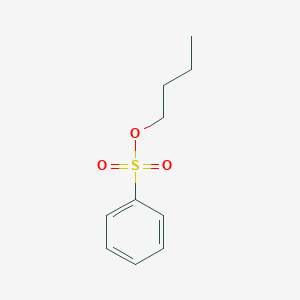

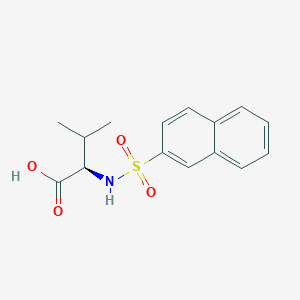
![Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B138826.png)
